molecular formula C22H24N4O4S B11256017 4-methoxy-3-methyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide

4-methoxy-3-methyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide

Cat. No.: B11256017
M. Wt: 440.5 g/mol
InChI Key: VWXIESSAYQJSNM-UHFFFAOYSA-N
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Description

4-methoxy-3-methyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide is a complex organic compound with a unique structure that includes a sulfonamide group, a morpholine ring, and a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-3-methyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the core benzenesulfonamide structure, followed by the introduction of the morpholine and pyridazine rings through various coupling reactions. Common reagents used in these reactions include sulfonyl chlorides, amines, and palladium catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-3-methyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-methoxy-3-methyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-methoxy-3-methyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide
  • 3-Cyano-4-[[3-[2-[[[2-(4-piperidinyl)ethyl]amino]methyl]-4-pyridinyl]-3′-(trifluoromethyl)[1,1′-biphenyl]-4-yl]oxy]-N-1,2,4-thiadiazol-5-yl-benzenesulfonamide

Uniqueness

4-methoxy-3-methyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C22H24N4O4S

Molecular Weight

440.5 g/mol

IUPAC Name

4-methoxy-3-methyl-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide

InChI

InChI=1S/C22H24N4O4S/c1-16-15-19(7-9-21(16)29-2)31(27,28)25-18-5-3-17(4-6-18)20-8-10-22(24-23-20)26-11-13-30-14-12-26/h3-10,15,25H,11-14H2,1-2H3

InChI Key

VWXIESSAYQJSNM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCOCC4)OC

Origin of Product

United States

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